7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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Overview
Description
7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrido[3,4-d]pyrimidine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxy group.
Preparation Methods
The synthesis of 7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidines, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been reported to inhibit extracellular signal-regulated kinase (Erk2), leading to the knockdown of phospho-RSK levels in cells . This inhibition affects various signaling pathways, potentially leading to therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar compounds to 7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine include:
4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride: This compound shares a similar core structure but lacks the Boc protecting group.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This derivative features a benzyl group instead of the Boc and methoxy groups.
Properties
IUPAC Name |
tert-butyl 4-methoxy-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-9-10(7-16)14-8-15-11(9)18-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXLKWOCZTASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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